N-Cyclopropyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine
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Overview
Description
N-Cyclopropyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a cyclopropyl group attached to a pyrrolo[3,2-d]pyrimidine core. The presence of the cyclopropyl group is known to enhance the biological activity of the compound, making it a promising candidate for drug development.
Preparation Methods
The synthesis of N-Cyclopropyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrrolo[3,2-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyclopropyl group: This step often involves the use of cyclopropylamine or cyclopropyl halides in the presence of a base to facilitate nucleophilic substitution.
Industrial production methods may involve optimization of these steps to improve yield and scalability. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the efficient synthesis of the compound.
Chemical Reactions Analysis
N-Cyclopropyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl or methyl groups, using reagents like alkyl halides or amines.
Cyclization: The compound can undergo intramolecular cyclization under specific conditions to form more complex ring structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures (ranging from room temperature to reflux conditions). Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
N-Cyclopropyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the study of reaction mechanisms.
Biology: The compound is investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: It shows promise in the development of anticancer agents due to its ability to inhibit specific enzymes involved in cell proliferation.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine involves its interaction with molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that regulate cell growth and division. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells, making it a potential therapeutic agent.
Comparison with Similar Compounds
N-Cyclopropyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit kinase inhibitory activity but differ in their structural framework and specific biological targets.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share a similar core structure but may have different substituents that affect their biological activity and selectivity.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its potency and selectivity as a kinase inhibitor.
Properties
IUPAC Name |
N-cyclopropyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-6-4-8-9(13-6)10(12-5-11-8)14-7-2-3-7/h4-5,7,13H,2-3H2,1H3,(H,11,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLECJMDGFYWAFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=NC=N2)NC3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.